

Rearranged Hopanes in Source Rocks and Crude Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

Rearranged **hopane**s are a significant class of pentacyclic triterpenoid biomarkers found in geological samples such as source rocks and crude oils. Their unique molecular structures, formed through diagenetic alteration of bacterially derived hopanoid precursors, provide invaluable insights into the thermal maturity, depositional environment, and geological history of petroleum systems. This technical guide offers a comprehensive overview of rearranged **hopane**s, including their formation, geochemical significance, and the analytical methodologies used for their study. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and drug development, where biomarker analysis plays a crucial role.

Formation and Structure of Rearranged Hopanes

Rearranged **hopane**s are diagenetic products of hopanoids, which are abundant components of bacterial cell membranes. The transformation from biological precursors, such as bacterio**hopane**polyols, to rearranged **hopane**s is a complex process that occurs over geological timescales. This rearrangement is primarily an acid-catalyzed process, often facilitated by clay minerals in the sediment matrix under suboxic to oxic conditions.[1][2]

Four main series of rearranged **hopane**s have been identified in geological materials:



- 18α(H)-Neohopanes (Ts series): This series is characterized by a rearrangement in the C-ring of the hopane skeleton. The most commonly cited members are 18α(H)-22,29,30-trisnorneohopane (Ts) and 18α(H)-30-norneohopane (C29Ts).[3]
- 17α(H)-Diahopanes (D series): These compounds feature a rearranged methyl group, typically at the C-17 position. The C30 17α(H)-diahopane is a prominent member of this series.[3]
- Early-Eluting Rearranged Hopanes (E series): This is another series of rearranged hopanes
 that, as their name suggests, elute earlier than other hopanes during gas chromatographic
 analysis.[4]
- 28-nor-Spergulanes (Nsp series): This series is characterized by the absence of a methyl group at the C-28 position and a rearranged skeleton.

The relative abundance and distribution of these series can vary significantly depending on the specific geological conditions during their formation.

Geochemical Significance

The study of rearranged **hopane**s provides critical information for petroleum system analysis:

- Thermal Maturity Assessment: Rearranged hopanes are generally more thermally stable than their regular hopane counterparts.[3] As thermal maturity increases, the relative abundance of rearranged hopanes tends to increase. Ratios such as the Ts/(Ts + Tm) (where Tm is the more thermally labile 17α(H)-22,29,30-trisnorhopane) and the C29Ts/(C29Ts + C29αβ-hopane) are widely used as maturity indicators.[3]
- Depositional Environment and Source Input: The presence and relative abundance of specific rearranged hopanes can be indicative of the depositional environment and the type of organic matter input. For instance, high concentrations of certain rearranged hopanes have been linked to lacustrine environments with terrigenous organic matter input.[5][6] The formation of rearranged hopanes is often associated with clay-rich source rocks and suboxic to anoxic depositional conditions.[5][6]
- Oil-Source Correlation: The unique distribution pattern of rearranged hopanes in a crude oil
 can serve as a fingerprint to correlate it with its source rock. This is a crucial aspect of



petroleum exploration, helping to identify and characterize active petroleum systems.[4]

Quantitative Data Presentation

The following table summarizes key biomarker ratios involving rearranged **hopanes**, which are commonly used in geochemical studies to infer thermal maturity and source characteristics.

Biomarker Ratio	Geochemical Indication	Typical Range/Trend	Reference
Ts/(Ts + Tm)	Thermal Maturity	Increases with increasing maturity	[3]
C29Ts/(C29Ts + C29αβ-hopane)	Thermal Maturity	Increases with increasing maturity	[3]
C30 Diahopane / C30 αβ-Hopane	Thermal Maturity and Source	Can increase with maturity; influenced by source facies	[3]
C29 Diahopane / C29 αβ-Hopane	Source and Diagenetic Conditions	Variable, dependent on source and catalysis	[5]

Experimental Protocols

The analysis of rearranged **hopane**s in source rocks and crude oils typically involves the following key experimental steps:

Sample Preparation: Extraction and Fractionation

Source Rocks:

- Crushing and Grinding: The rock sample is first crushed and ground to a fine powder (typically <100 mesh) to increase the surface area for efficient extraction.
- Soxhlet Extraction: The powdered rock is then extracted with an organic solvent mixture,
 commonly dichloromethane (DCM) and methanol (MeOH) in a 93:7 v/v ratio, using a Soxhlet



apparatus for approximately 72 hours. This process extracts the bitumen, which contains the biomarkers.

- Asphaltene Precipitation: The extracted bitumen is concentrated, and asphaltenes are
 precipitated by adding an excess of n-hexane. The mixture is then filtered or centrifuged to
 separate the soluble maltene fraction.
- Column Chromatography: The maltene fraction is further separated into saturate, aromatic, and polar fractions using column chromatography. A column packed with activated silica gel and/or alumina is typically used. The saturate fraction, which contains the **hopane**s, is eluted with a non-polar solvent like n-hexane.

Crude Oils:

- Deasphalting: Similar to source rock extracts, asphaltenes are precipitated from the crude oil using n-hexane.
- Fractionation: The deasphaltened oil is then fractionated into saturate, aromatic, and polar fractions using column chromatography as described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction containing the rearranged **hopane**s is analyzed by GC-MS.

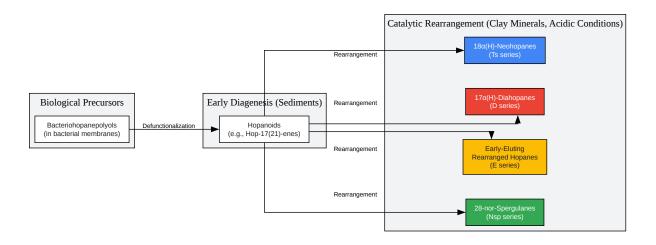
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar fused silica capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 μm film thickness), is commonly used.[7]
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[7][8]
 - Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 310-320°C) at a controlled rate (e.g., 3-10°C/min), followed by a final hold period.[7][8]



- Injector: A splitless injector is commonly used to introduce the sample onto the column, with an injector temperature set high enough to ensure volatilization of the analytes (e.g., 300°C).[8]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization method.
 - Acquisition Mode: Data is often acquired in both full scan mode (to obtain mass spectra for compound identification) and Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of **hopane**s, such as m/z 191, which is the base peak for most hopanoids. This increases the sensitivity and selectivity for **hopane** detection.[9]
 - Mass Range: A typical full scan mass range is m/z 50-550.
 - Source and Transfer Line Temperatures: These are typically maintained at high temperatures (e.g., 230°C for the source and 280°C for the transfer line) to prevent condensation of the analytes.

Mandatory Visualization Diagenetic Pathway of Hopanoids to Rearranged Hopanes



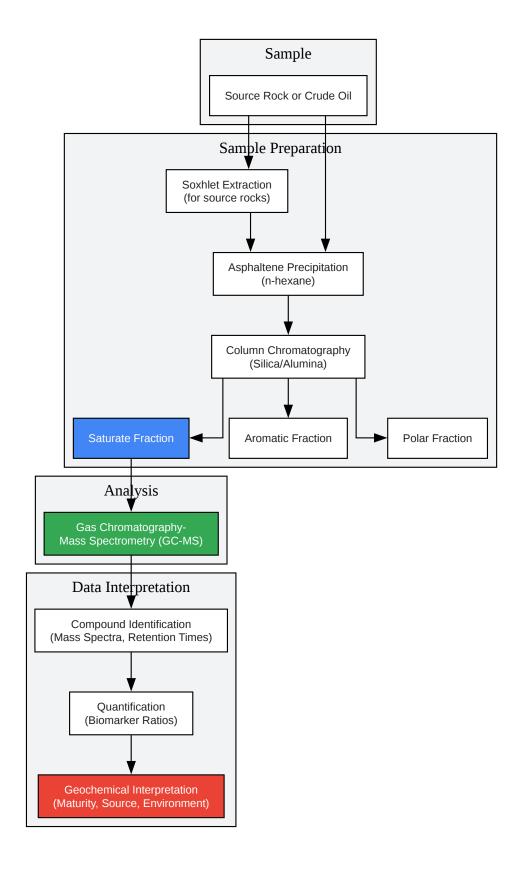


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Caption: Diagenetic transformation of hopanoid precursors.

Experimental Workflow for Rearranged Hopane Analysis





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- To cite this document: BenchChem. [Rearranged Hopanes in Source Rocks and Crude Oils: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207426#rearranged-hopanes-in-source-rocks-and-crude-oils]

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